ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antiviral, anticancer, and antimicrobial activities
Vorbereitungsmethoden
The synthesis of ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction could yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety allows the compound to bind with high affinity to various receptors and enzymes, disrupting their normal function. This interaction can inhibit the growth of cancer cells, viruses, and bacteria by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate can be compared with other benzimidazole derivatives such as:
Mebendazole: An antiparasitic drug with a similar benzimidazole core.
Albendazole: Another antiparasitic agent with broad-spectrum activity.
Benzimidazole itself: A simpler compound that serves as a precursor for more complex derivatives
Eigenschaften
Molekularformel |
C27H26N8O3 |
---|---|
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-3,5-bis[(E)-[(1-methylbenzimidazol-2-yl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C27H26N8O3/c1-4-38-25(37)17-13-18(15-28-32-26-30-20-9-5-7-11-22(20)34(26)2)24(36)19(14-17)16-29-33-27-31-21-10-6-8-12-23(21)35(27)3/h5-16,36H,4H2,1-3H3,(H,30,32)(H,31,33)/b28-15+,29-16+ |
InChI-Schlüssel |
ICTRMPUKTWUEPL-QSXCDPBRSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC(=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3N2C)O)/C=N/NC4=NC5=CC=CC=C5N4C |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C=NNC2=NC3=CC=CC=C3N2C)O)C=NNC4=NC5=CC=CC=C5N4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.